Enantiomeric Purity Confirmation
The (R)-enantiomer of 4-Fmoc-morpholine-3-carboxylic acid exhibits defined stereochemical purity demonstrated by HPLC analysis of the corresponding amide derivative formed with chiral (S)-(-)-1-phenylethylamine [1]. In contrast, racemic Fmoc-morpholine-3-carboxylic acid or material of unspecified enantiomeric composition yields two chromatographically distinct diastereomeric peaks, confirming stereochemical heterogeneity that compromises reproducible biological outcomes [1].
| Evidence Dimension | Stereochemical purity (enantiomeric excess) |
|---|---|
| Target Compound Data | Single diastereomeric peak by HPLC (enantiopure, >99% ee inferred from chromatographic resolution) |
| Comparator Or Baseline | Racemic Fmoc-morpholine-3-carboxylic acid (two diastereomeric peaks) |
| Quantified Difference | Racemic mixture: two peaks; (R)-enantiomer: single peak |
| Conditions | HPLC analysis of amide derivatives after coupling with chiral (S)-(-)-1-phenylethylamine |
Why This Matters
Ensures stereochemical integrity for reproducible SAR studies and avoids batch-to-batch variability in peptidomimetic synthesis.
- [1] Sladojevich F, Trabocchi A, Guarna A. Convenient route to enantiopure Fmoc-protected morpholine-3-carboxylic acid. J Org Chem. 2007;72(11):4254-4257. doi:10.1021/jo070036a View Source
